molecular formula C16H16FN3OS B2962644 N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049371-70-1

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2962644
CAS No.: 1049371-70-1
M. Wt: 317.38
InChI Key: QYFSIFHGFLTIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group and the imidazo[2,1-b][1,3]thiazole scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
  • N-tert-butyl-6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
  • N-tert-butyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Uniqueness

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-16(2,3)19-14(21)13-9-22-15-18-12(8-20(13)15)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFSIFHGFLTIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.